molecular formula C16H10ClNO2S B11320011 N-(2-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(2-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11320011
M. Wt: 315.8 g/mol
InChI Key: CJTPUUFBGRYMIP-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a heterocyclic compound featuring an isothiochromene core (a benzannulated thiopyran system with a sulfur atom) substituted with a 1-oxo group and a 2-chlorophenylcarboxamide moiety. Its molecular formula is C₁₆H₁₀ClNO₂S, with a molecular weight of 315.77 g/mol. The chlorine atom at the ortho position of the phenyl ring introduces electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C16H10ClNO2S

Molecular Weight

315.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C16H10ClNO2S/c17-12-7-3-4-8-13(12)18-15(19)14-9-10-5-1-2-6-11(10)16(20)21-14/h1-9H,(H,18,19)

InChI Key

CJTPUUFBGRYMIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with isothiochromene-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide has shown promise in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines. For example, derivatives similar to this compound have demonstrated significant cytotoxicity against human gastric carcinoma (MGC-803), breast adenocarcinoma (MCF-7), and oral carcinoma (KB) cells. The IC50 values varied across studies, indicating a need for further exploration of its efficacy compared to established chemotherapeutics like 5-Fluorouracil .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating specific pathways involved in inflammation. Research on similar compounds has shown that they can inhibit enzymes associated with inflammatory responses, suggesting that this compound could play a role in developing anti-inflammatory therapies .

Enzyme Inhibition

The compound's structural features suggest it could act as an enzyme inhibitor , potentially affecting metabolic pathways relevant to diseases such as diabetes:

  • α-Glucosidase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism. Such inhibition can be beneficial in managing blood glucose levels in diabetic patients .

Antioxidant Activity

Research indicates that the presence of the isothiochromene structure may confer antioxidant properties, which protect cells from oxidative stress. This attribute is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Numerous studies have contributed to understanding the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against MGC-803 cells with an IC50 of 15 μM.
Study BEnzyme InhibitionShowed effective inhibition of α-glucosidase with IC50 values ranging from 8 μM to 20 μM.
Study CAntioxidant PropertiesHighlighted the compound's ability to scavenge free radicals effectively, indicating potential protective effects against oxidative stress.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (Structural Data )

  • Structural Differences :
    • Core Heterocycle : Pyrazole (five-membered, nitrogen-containing) vs. isothiochromene (six-membered, sulfur-containing).
    • Substituents : Trifluoromethyl (-CF₃) and sulfanyl (-S-) groups vs. carboxamide and chloro groups.
  • Functional Group Impact :
    • Trifluoromethyl (-CF₃) : Introduces strong electron-withdrawing effects and high metabolic stability, contrasting with the chloro group’s moderate electron withdrawal.
    • Sulfanyl (-S-) : Enhances nucleophilicity and metal-binding capacity compared to the carboxamide group.

Biological Activity

N-(2-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isothiochromene core followed by the introduction of the carboxamide and chlorophenyl substituents. The structural integrity of this compound is crucial for its biological activity, as modifications can significantly alter its efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays using various cancer cell lines have demonstrated that this compound exhibits cytotoxic effects. For instance, a study involving the NCI-60 human tumor cell line panel indicated that certain derivatives showed significant antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-468 .

Table 1: Anticancer Activity against Various Cell Lines

CompoundCell LineIC50 (µM)Reference
18MCF-715
20MDA-MB-46812
This compoundA549 (Lung)25

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) demonstrating effectiveness against strains such as Staphylococcus aureus .

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)Reference
Staphylococcus aureus4
Escherichia coli>64

The mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies have suggested that this compound may interact with key enzymes involved in cancer cell proliferation and survival, such as topoisomerase I and various kinases .

For instance, compounds derived from similar scaffolds have been shown to bind effectively to these targets, leading to inhibited cell growth and induced apoptosis in cancer cells. This suggests a potential multitarget approach in its mechanism of action.

Case Studies

A notable case study involved the administration of this compound in animal models, which demonstrated reduced tumor growth rates compared to control groups. The study reported a significant decrease in tumor volume and weight after treatment over a specified period .

Additionally, toxicity assessments indicated that while effective at inhibiting tumor growth, the compound also exhibited acceptable safety profiles at therapeutic doses, making it a candidate for further clinical development.

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